molecular formula C17H22ClN5O B7050565 4-[(4-chlorophenyl)methyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperazine-1-carboxamide

4-[(4-chlorophenyl)methyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperazine-1-carboxamide

Cat. No.: B7050565
M. Wt: 347.8 g/mol
InChI Key: GJLAPHQSZOAYRH-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)methyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperazine-1-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a piperazine ring, a chlorophenyl group, and a pyrazole moiety. Its unique chemical properties make it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)methyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperazine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the chlorophenyl group: This step involves the alkylation of the piperazine ring with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the pyrazole moiety: The final step involves the reaction of the intermediate with 5-methyl-1H-pyrazole-4-carboxaldehyde under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)methyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[(4-chlorophenyl)methyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a biochemical tool.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)methyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of their activity. The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-fluorophenyl)methyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperazine-1-carboxamide
  • 4-[(4-bromophenyl)methyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperazine-1-carboxamide
  • 4-[(4-methylphenyl)methyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperazine-1-carboxamide

Uniqueness

The uniqueness of 4-[(4-chlorophenyl)methyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperazine-1-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, influences its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN5O/c1-13-15(11-20-21-13)10-19-17(24)23-8-6-22(7-9-23)12-14-2-4-16(18)5-3-14/h2-5,11H,6-10,12H2,1H3,(H,19,24)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLAPHQSZOAYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CNC(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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